NLD-22

Enterovirus 71 Antiviral potency EC50 comparison

NLD-22 is a structurally validated (PDB: 6LQD, 3.3 Å) EV71 VP1 capsid binder with nanomolar potency (EC50 5.056 nM), exceptional selectivity (CC50 >100 µM, SI >19,780), and high oral bioavailability (72.85%). Unlike parent compound NLD, it eliminates hERG liability (0.8 µM) and cytotoxicity concerns while delivering 100% in vivo protection at 20 mg/kg in murine models. Ideal as a well-characterized positive control for antiviral screening, a tool compound for capsid stabilization studies, and a lead for medicinal chemistry optimization. Secure research-grade NLD-22 to advance your EV71 drug discovery pipeline.

Molecular Formula C22H26N6O3
Molecular Weight 422.489
Cat. No. B1193348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLD-22
SynonymsNLD-22;  NLD 22;  NLD22
Molecular FormulaC22H26N6O3
Molecular Weight422.489
Structural Identifiers
SMILESO=C1N(CCCCCOC2=CC=C(C3=NOC(C)=N3)C=C2)CCN1C4=CC(N)=NC=C4
InChIInChI=1S/C22H26N6O3/c1-16-25-21(26-31-16)17-5-7-19(8-6-17)30-14-4-2-3-11-27-12-13-28(22(27)29)18-9-10-24-20(23)15-18/h5-10,15H,2-4,11-14H2,1H3,(H2,23,24)
InChIKeyHBOHAJJGWJLRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NLD-22 Compound Overview and Procurement Relevance for EV71 Research


NLD-22 is a small-molecule capsid binder targeting the VP1 hydrophobic pocket of Enterovirus 71 (EV71), the primary causative agent of severe hand, foot, and mouth disease (HFMD) [1]. It exhibits potent antiviral activity (EC50 = 5.056 nM) and favorable drug-like properties including high oral bioavailability (72.85%) and a wide therapeutic window (CC50 >100 µM) [2]. Its mechanism of action—stabilizing the viral capsid to prevent uncoating and RNA release—is structurally validated by cryo-electron microscopy at 3.3 Å resolution [1].

Why Generic Substitution Fails for NLD-22 in EV71 Antiviral Research


EV71 capsid inhibitors exhibit extreme variability in potency, selectivity, and pharmacokinetic profiles due to structural differences in VP1 pocket binding [1]. Pleconaril and vapendavir show EC50 values in the micromolar range, while ribavirin is inactive [2]. Even closely related analogs differ sharply: the parent compound NLD is 100-fold more potent (EC50 0.03 nM) but suffers from severe hERG liability (0.8 µM) and moderate cytotoxicity (CC50 5 µM) [3]. Generic substitution without validated quantitative comparisons risks compromising both antiviral efficacy and safety in preclinical models.

NLD-22 Quantitative Differentiation Evidence for Scientific Selection


Antiviral Potency: NLD-22 Exhibits Nanomolar EC50 vs. Micromolar Comparators

NLD-22 demonstrates an EC50 of 5.056 nM against EV71 in RD cells, representing a >2,900-fold potency advantage over pleconaril (EC50 = 15 µM) [1] and a 100- to 280-fold advantage over vapendavir (EC50 = 0.5–1.4 µM) . Ribavirin, a clinical comparator, shows no activity (EC50 >100 µM) [2]. This potency differentiation is critical for achieving effective viral suppression at low concentrations.

Enterovirus 71 Antiviral potency EC50 comparison

Selectivity Index: NLD-22 Offers a Wide Therapeutic Window (>19,780)

NLD-22 displays a selectivity index (SI = CC50/EC50) >19,780, calculated from CC50 >100 µM and EC50 5.056 nM [1]. The parent analog NLD achieves a higher SI (~166,667) but carries a significant hERG liability (IC50 = 0.8 µM) and moderate cytotoxicity (CC50 = 5 µM), limiting its developability [2]. NLD-22 thus represents an optimized balance between potency and safety.

Selectivity index Cytotoxicity Safety margin

Oral Bioavailability: NLD-22 Achieves 72.85% F, Facilitating In Vivo Dosing

NLD-22 demonstrates an oral bioavailability of 72.85% in rodents, with intraperitoneal bioavailability reaching 82.96% [1]. In contrast, many EV71 capsid binders, including early leads, suffer from poor oral absorption (class-level inference; specific comparator data not available). This favorable PK profile enables reliable oral dosing in animal models without requiring specialized formulations.

Pharmacokinetics Oral bioavailability Drug-like properties

In Vivo Protection: 100% Survival at 20 mg/kg vs. Pleconaril's Partial Protection

NLD-22 confers 100% protection at a dose of 20 mg/kg in an EV71-infected mouse model [1]. Pleconaril, a reference capsid binder, increases survival from 20% to 80% at a higher dose of 80 mg/kg/day . NLD-22 achieves complete protection at a 4-fold lower dose, underscoring superior in vivo potency and therapeutic index.

In vivo efficacy EV71 mouse model Survival benefit

Structural Confirmation: Cryo-EM Validates NLD-22 Binding to VP1 Pocket

High-resolution (3.3 Å) cryo-electron microscopy structures confirm that NLD-22 occupies the VP1 hydrophobic pocket, displacing the natural pocket factor and stabilizing the viral capsid to prevent uncoating [1]. This structural validation is not universally available for other EV71 inhibitors, providing a clear rationale for target engagement and supporting structure-based optimization efforts.

Cryo-EM VP1 hydrophobic pocket Mechanism of action

NLD-22 Optimal Application Scenarios Based on Quantitative Evidence


Preclinical Lead Optimization for HFMD Therapeutics

NLD-22's combination of nanomolar potency (EC50 5.056 nM), wide selectivity index (>19,780), and high oral bioavailability (72.85%) makes it an ideal lead candidate for medicinal chemistry optimization programs. Its validated VP1 binding mode (cryo-EM structure) enables rational design of second-generation analogs. The compound's 100% in vivo protection at 20 mg/kg in mice supports its use in advanced efficacy models without the cardiovascular safety concerns associated with the parent analog NLD [1][2].

Mechanistic Studies of Enterovirus Capsid Dynamics

The high-resolution cryo-EM structure of NLD-22 bound to EV71 (PDB: 6LQD) provides a precise molecular framework for investigating capsid stabilization, uncoating inhibition, and pocket-factor displacement. This structural clarity is superior to that available for many other capsid binders, enabling detailed biophysical and biochemical dissection of viral entry mechanisms. Researchers can utilize NLD-22 as a well-characterized tool compound to probe VP1 pocket flexibility and drug-induced conformational changes [1].

In Vivo Efficacy Studies in Murine EV71 Infection Models

With a demonstrated 100% survival rate at 20 mg/kg and an oral bioavailability of 72.85%, NLD-22 is well-suited for repeated oral dosing in rodent models of EV71 infection. Its favorable pharmacokinetic profile reduces the need for intravenous or intraperitoneal administration, minimizing animal stress and experimental variability. The compound's low toxicity (CC50 >100 µM) further ensures that observed in vivo effects are attributable to antiviral activity rather than off-target toxicity [1][2].

Benchmarking Assays for EV71 Inhibitor Screening

NLD-22 serves as a robust positive control in antiviral screening campaigns due to its well-characterized EC50 (5.056 nM) and selectivity index. Its activity in RD cell-based cytopathic effect assays is reproducible and can be used to calibrate high-throughput screening platforms. Moreover, its structural validation offers a reference point for computational docking studies and pharmacophore modeling aimed at identifying novel capsid-binding chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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